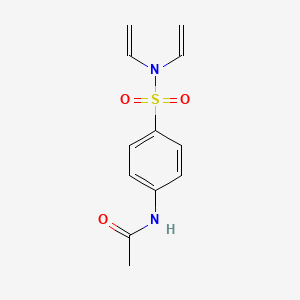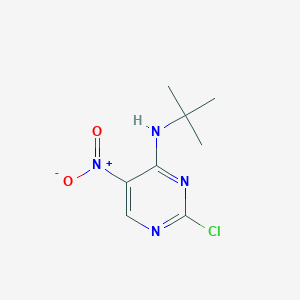
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C17H29N2O2Br. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybenzyl group, and a trimethylammonium bromide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method starts with the preparation of 5-tert-Butyl-2-hydroxybenzaldehyde . This intermediate is then reacted with trimethylamine and dimethylcarbamate under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. It acts as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels at synapses . This mechanism is similar to that of neostigmine, a known cholinesterase inhibitor .
類似化合物との比較
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): A quaternary ammonium compound used as a surfactant and antiseptic.
Neostigmine: A cholinesterase inhibitor used in the treatment of myasthenia gravis.
Uniqueness
(5-tert-Butyl-2-hydroxybenzyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines a tert-butyl group, a hydroxybenzyl group, and a trimethylammonium bromide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
66902-74-7 |
|---|---|
分子式 |
C17H29BrN2O2 |
分子量 |
373.3 g/mol |
IUPAC名 |
[5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H29N2O2.BrH/c1-17(2,3)14-9-10-15(21-16(20)18(4)5)13(11-14)12-19(6,7)8;/h9-11H,12H2,1-8H3;1H/q+1;/p-1 |
InChIキー |
AQAYVHOFACTEQW-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)C[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)




![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




